BMS-199264 hydrochloride

概要

説明

BMS-199264 hydrochloride is a potent inhibitor of the ATP hydrolase activity of mitochondrial F1F0 ATP synthase . It selectively inhibits ATP decline during ischemia, reducing cardiac necrosis . It also enhances the recovery of contractile function following reperfusion .

Molecular Structure Analysis

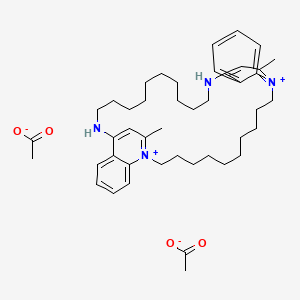

The empirical formula of this compound is C26H31ClN4O4S · HCl . Its molecular weight is 567.53 . The SMILES string representation of its structure isO=S (C1=CC=C (OC (C) (C) [C@@H] (O) [C@@H]2N (CC3=NC=CN3)C4=CC=C (Cl)C=C4)C2=C1) (N5CCCCC5)=O. [H]Cl . Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO up to 10 mg/mL . It should be stored at room temperature .科学的研究の応用

Metabolism in Cancer Treatment : BMS-199264 hydrochloride, a part of bendamustine, undergoes metabolism in human liver microsomes. The study by Teichert et al. (2007) investigated its metabolism, identifying two main metabolic pathways: hydroxylation of the methylene carbon at the C-4 position and N-demethylation of the benzimidazole skeleton. This research is significant for understanding the drug's behavior in cancer therapy (Teichert et al., 2007).

Role in Myocardial Ischemia : Grover et al. (2004) studied BMS-199264's impact on ischemic myocardium. It was found that BMS-199264 selectively inhibits F(1)F(0)-ATP hydrolase activity in the myocardium during ischemia, conserving ATP and reducing cardiac necrosis. This highlights its potential therapeutic application in treating ischemic heart conditions (Grover et al., 2004).

Mitochondrial Membrane Potential in Cancer Cells : Forrest (2015) proposed BMS-199264 as an anti-cancer drug. The study explains that it inhibits the reverse mode of ATP synthase, a process crucial to cancer cells but not to healthy cells. This finding suggests its potential use in targeting cancer cells by modulating mitochondrial functions (Forrest, 2015).

Pharmacological Profile in Myocardial Ischemia : Further expanding on its role in myocardial ischemia, Grover and Malm (2008) demonstrated that BMS-199264 specifically inhibits ATP decline during ischemia without affecting ATP production in normoxic conditions. This pharmacological profile underlines its potential for protecting the ischemic myocardium (Grover & Malm, 2008).

作用機序

Safety and Hazards

BMS-199264 hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

将来の方向性

While BMS-199264 hydrochloride has shown promise in reducing cardiac necrosis and enhancing the recovery of contractile function following reperfusion , more research is needed to fully understand its potential applications and long-term effects. As it is a potent inhibitor of the ATP hydrolase activity of mitochondrial F1F0 ATP synthase , it could potentially be used in treatments for conditions related to ATP decline during ischemia .

特性

IUPAC Name |

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN4O4S.ClH/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30;/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29);1H/t24-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNXQCNQMADQCI-KGQXAQPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

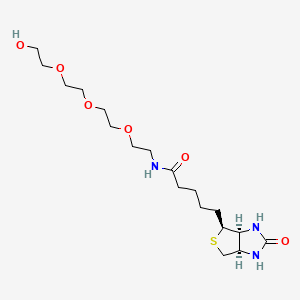

![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)

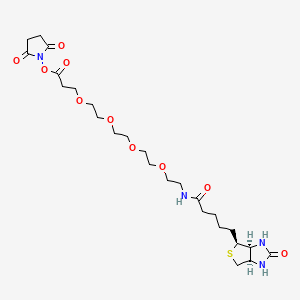

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)